N-(4-Cyano-2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H10N2O2S It is characterized by the presence of a cyano group (-CN) and a methanesulfonamide group (-SO2NH2) attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Cyano-2-methylaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-aminomethylphenyl)methanesulfonamide.
Oxidation: Formation of N-(4-carboxy-2-methylphenyl)methanesulfonamide.
Scientific Research Applications
N-(4-Cyano-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-2-fluorophenyl)methanesulfonamide
- N-(4-Cyano-2-chlorophenyl)methanesulfonamide
- N-(4-Cyano-2-bromophenyl)methanesulfonamide
Uniqueness
N-(4-Cyano-2-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its halogenated analogs. The methyl group can also affect the compound’s physical properties, such as melting point and solubility.
Properties
CAS No. |
910486-27-0 |
---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-(4-cyano-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13/h3-5,11H,1-2H3 |
InChI Key |
HKINIGWMFCQGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.